molecular formula C7H11BrO B2612261 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane CAS No. 2490398-68-8

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

Cat. No.: B2612261
CAS No.: 2490398-68-8
M. Wt: 191.068
InChI Key: YYXIZLMFTJOPOH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-oxabicyclo[311]heptane is a bicyclic compound featuring a bromomethyl group and an oxabicyclo structure

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially converting the bromomethyl group to a carboxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.

    Oxidation Products: The primary oxidation product is the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxyl group through the addition of oxygen atoms.

Properties

IUPAC Name

1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXIZLMFTJOPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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